molecular formula C17H27ClN2O3 B13736170 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride CAS No. 42438-05-1

1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride

Cat. No.: B13736170
CAS No.: 42438-05-1
M. Wt: 342.9 g/mol
InChI Key: WYKQCOKVGDUHQS-UHFFFAOYSA-N
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Description

1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride is a chemical compound with the molecular formula C17H27ClN2O3 and a molecular weight of 342.861 g/mol. It is known for its unique structure, which includes a pyrrolidinium ion and a propoxyphenyl carbamate group. This compound is used in various scientific research applications due to its distinct chemical properties.

Preparation Methods

The synthesis of 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride involves several steps. The primary synthetic route includes the reaction of 1-pyrrolidine with 1-chloropropan-2-yl N-(3-propoxyphenyl)carbamate under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the formation of the desired product. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the chloride ion is replaced by other nucleophiles such as hydroxide or alkoxide ions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride is utilized in various scientific research fields, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme interactions.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in drug development and pharmacological studies.

    Industry: It is used in the development of new materials and as an intermediate in the production of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context of its use, such as in biological or pharmacological studies.

Comparison with Similar Compounds

1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride can be compared with other similar compounds, such as:

  • 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-methoxyphenyl)carbamate;chloride
  • 1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-ethoxyphenyl)carbamate;chloride

These compounds share similar structural features but differ in the substituents on the phenyl ring.

Properties

CAS No.

42438-05-1

Molecular Formula

C17H27ClN2O3

Molecular Weight

342.9 g/mol

IUPAC Name

1-pyrrolidin-1-ium-1-ylpropan-2-yl N-(3-propoxyphenyl)carbamate;chloride

InChI

InChI=1S/C17H26N2O3.ClH/c1-3-11-21-16-8-6-7-15(12-16)18-17(20)22-14(2)13-19-9-4-5-10-19;/h6-8,12,14H,3-5,9-11,13H2,1-2H3,(H,18,20);1H

InChI Key

WYKQCOKVGDUHQS-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)OC(C)C[NH+]2CCCC2.[Cl-]

Origin of Product

United States

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